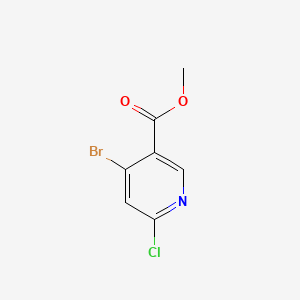

Methyl 4-bromo-6-chloronicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-bromo-6-chloronicotinate” is a chemical compound with the molecular formula C7H5BrClNO2 . It has a molecular weight of 250.48 . The compound is typically stored in a dry, room temperature environment and is a solid in its physical form .

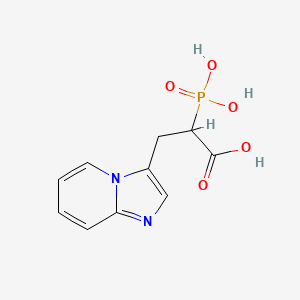

Molecular Structure Analysis

The InChI code for “Methyl 4-bromo-6-chloronicotinate” is1S/C7H5BrClNO2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3 . The compound’s structure includes a bromine (Br) and a chlorine (Cl) atom, which are both halogens, attached to a pyridine ring . Physical And Chemical Properties Analysis

“Methyl 4-bromo-6-chloronicotinate” has a molecular weight of 250.48 g/mol . It has a topological polar surface area of 39.2 Ų . The compound has a complexity of 179 and a covalently-bonded unit count of 1 . It is a solid at room temperature .Scientific Research Applications

Molecular Structure and Synthesis Methods

Schiff Base Compounds Synthesis : A study described the synthesis and characterization of Schiff base compounds with similar bromo-chloro-phenol structures. These compounds were analyzed using X-ray diffraction, FT-IR, UV-Vis, and NMR spectroscopy, alongside density functional theory calculations. Such methodologies could potentially be applied to study "Methyl 4-bromo-6-chloronicotinate" for understanding its molecular and electronic structures (Kırca, Kaştaş, & Ersanli, 2021).

Halogenated Compounds Synthesis : Another research focused on the practical synthesis of 2-Bromo-6-methoxynaphthalene, a compound used in the preparation of non-steroidal anti-inflammatory agents. This highlights techniques in halogenation and methylation that could be relevant for synthesizing halogenated nicotinate derivatives (Xu & He, 2010).

Chemical Behavior and Applications

Solid-Liquid Equilibrium Behavior : The study on 6-Chloronicotinic acid explored its solubility and solid-liquid equilibrium in various solvents, providing insights into solvent interactions and thermodynamic properties. Such information could be beneficial for understanding the solubility and reactivity of "Methyl 4-bromo-6-chloronicotinate" in different solvent systems (Guo et al., 2021).

Continuous Synthesis in Microreaction Systems : Research on the continuous synthesis of 4-bromo-3-methylanisole demonstrated the advantages of modular microreaction systems for bromination reactions. This approach could potentially be applied to the efficient synthesis of "Methyl 4-bromo-6-chloronicotinate" and similar compounds (Xie et al., 2020).

Safety and Hazards

properties

IUPAC Name |

methyl 4-bromo-6-chloropyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKLPBKPIATTIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-bromo-6-chloronicotinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride](/img/structure/B597597.png)

![(2S,3R,4S,5R,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B597601.png)

![Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B597607.png)

![Butanedioic Acid 1-[16,16-Bis(4-methoxyphenyl)-3,3-dioxido-7-oxo-16-phenyl-6,15-dioxa-3-thia-8-azahexadec-1-yl] Ester](/img/structure/B597608.png)